molecular formula C30H27N3O5S B304434 2-{[3-CYANO-6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE

2-{[3-CYANO-6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE

Cat. No.: B304434
M. Wt: 541.6 g/mol
InChI Key: WPSMGYJKWDHEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-CYANO-6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-CYANO-6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinethiol with N-(2-methoxyphenyl)acetamide under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[3-CYANO-6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-{[3-CYANO-6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cytochrome P450 enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[3-CYANO-6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE is unique due to its specific substitution pattern and the presence of multiple methoxy groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C30H27N3O5S

Molecular Weight

541.6 g/mol

IUPAC Name

2-[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C30H27N3O5S/c1-35-25-13-9-8-12-23(25)32-28(34)18-39-30-22(17-31)21(16-24(33-30)19-10-6-5-7-11-19)20-14-26(36-2)29(38-4)27(15-20)37-3/h5-16H,18H2,1-4H3,(H,32,34)

InChI Key

WPSMGYJKWDHEON-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N

Origin of Product

United States

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